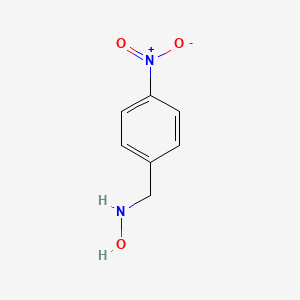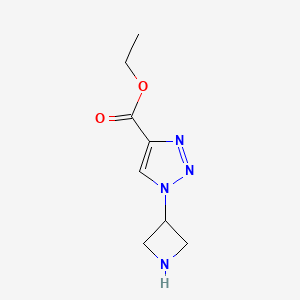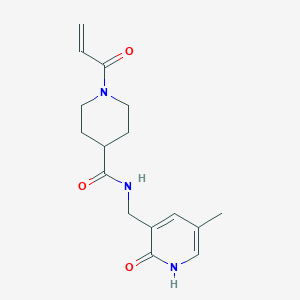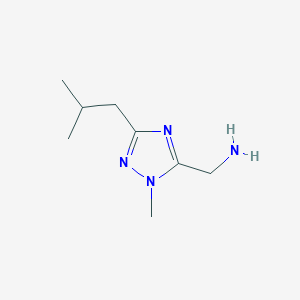
1-(2,4-Dichloro-5-fluorophenyl)cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dichloro-5-fluorophenyl)cyclopropane-1-carboxylic acid is an organic compound characterized by its cyclopropane ring attached to a carboxylic acid group and a substituted phenyl ring The phenyl ring is substituted with two chlorine atoms and one fluorine atom, making it a halogenated aromatic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichloro-5-fluorophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the carboxylic acid group. One common method is the reaction of 2,4-dichloro-5-fluorobenzyl chloride with diazomethane to form the cyclopropane ring. This intermediate is then oxidized to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Advanced catalytic systems and optimized reaction conditions are employed to achieve efficient synthesis. The use of microreactor technology can enhance reaction rates and selectivity, making the process more sustainable and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,4-Dichloro-5-fluorophenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute halogens.
Major Products Formed
The major products formed from these reactions include various substituted cyclopropane derivatives, alcohols, and other functionalized aromatic compounds.
Applications De Recherche Scientifique
1-(2,4-Dichloro-5-fluorophenyl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 1-(2,4-Dichloro-5-fluorophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The halogenated phenyl ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Fluorophenyl)cyclopropane-1-carboxylic acid: Similar structure but lacks chlorine atoms.
1-(2,4-Dichlorophenyl)cyclopropane-1-carboxylic acid: Similar structure but lacks fluorine atom.
1-(2,4-Dichloro-5-fluorophenyl)ethanol: Similar structure but with an alcohol group instead of a carboxylic acid.
Uniqueness
1-(2,4-Dichloro-5-fluorophenyl)cyclopropane-1-carboxylic acid is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the cyclopropane ring and carboxylic acid group makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C10H7Cl2FO2 |
|---|---|
Poids moléculaire |
249.06 g/mol |
Nom IUPAC |
1-(2,4-dichloro-5-fluorophenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H7Cl2FO2/c11-6-4-7(12)8(13)3-5(6)10(1-2-10)9(14)15/h3-4H,1-2H2,(H,14,15) |
Clé InChI |
FOIXLDMUGATBPV-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C2=CC(=C(C=C2Cl)Cl)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)acetamide dihydrochloride](/img/structure/B13536359.png)
![6-Tert-butyl-4-chloro-2-(trifluoromethyl)thieno[2,3-d]pyrimidine](/img/structure/B13536367.png)


![methyl[(1-methyl-1H-1,2,4-triazol-3-yl)methyl]aminedihydrochloride](/img/structure/B13536391.png)

